MFCD02979214

Description

Such compounds typically exhibit applications in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science. Key properties of structurally related compounds include moderate solubility in polar solvents, variable bioavailability, and tunable reactivity based on substituents .

Properties

IUPAC Name |

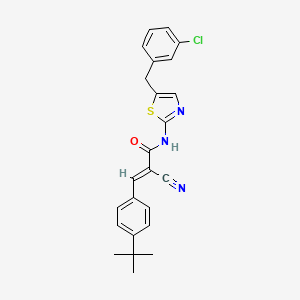

(E)-3-(4-tert-butylphenyl)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3OS/c1-24(2,3)19-9-7-16(8-10-19)11-18(14-26)22(29)28-23-27-15-21(30-23)13-17-5-4-6-20(25)12-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVXYQGXDDILC-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979214 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The industrial process may also include additional steps such as crystallization and drying to produce the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

MFCD02979214 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. Common reagents include acids, bases, and solvents that facilitate the reaction process. The temperature, pressure, and reaction time are also critical factors that influence the reaction’s efficiency and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Reagent and Catalyst: MFCD02979214 is used as a reagent in organic synthesis, facilitating various chemical transformations. Its ability to act as a catalyst enhances reaction rates and yields.

- Synthetic Pathways: The compound serves as a building block in the synthesis of more complex molecules, which are crucial in pharmaceutical development.

2. Biology:

- Biological Activity: Research indicates that this compound exhibits biological activity that can modulate cellular pathways. Its interactions with specific receptors may influence gene expression and metabolic processes.

- Potential Therapeutic Uses: Studies are ongoing to explore its efficacy in treating diseases, particularly those related to metabolic disorders and cancer.

3. Medicine:

- Drug Development: this compound is under investigation for its potential as a therapeutic agent. Its unique properties may lead to the development of novel drugs targeting specific diseases.

- Mechanism of Action: The compound's mechanism involves binding to molecular targets, which could alter cellular functions and provide therapeutic benefits.

4. Industry:

- Material Science: this compound's properties make it suitable for use in developing advanced materials, including polymers and composites with enhanced characteristics.

- Manufacturing Processes: The compound is utilized in various manufacturing processes due to its stability and reactivity.

Case Study 1: Biological Activity Investigation

- Objective: To assess the impact of this compound on cancer cell lines.

- Methodology: Researchers treated various cancer cell lines with different concentrations of this compound and measured cell viability using MTT assays.

- Findings: The compound demonstrated dose-dependent cytotoxicity against several cancer types, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis of Complex Molecules

- Objective: To evaluate the effectiveness of this compound as a synthetic intermediate.

- Methodology: A multi-step synthesis was conducted using this compound as a starting material to produce a novel anti-inflammatory compound.

- Findings: The synthetic route yielded high purity products with significant biological activity, confirming the utility of this compound in drug development.

Mechanism of Action

The mechanism of action of MFCD02979214 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares MFCD02979214’s hypothesized properties with those of similar compounds from the evidence:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents (e.g., CAS 1046861-20-4) enhance electrophilicity and cross-coupling reactivity compared to fluorine-containing analogs like CAS 1533-03-5 .

- Solubility : Carboxylic acid derivatives (CAS 1761-61-1) exhibit higher solubility due to increased polarity, whereas boronic acids (CAS 1046861-20-4) show lower solubility, impacting formulation strategies .

Key Observations :

Functional and Application Differences

- Pharmaceutical Potential: Boronic acids (CAS 1046861-20-4) are protease inhibitors, while trifluoromethyl ketones (CAS 1533-03-5) target enzyme active sites .

- Materials Science : Brominated aromatics (CAS 1761-61-1) serve as flame retardants, whereas boronic acids are used in MOF synthesis .

Q & A

Q. How can researchers confirm the structural identity of MFCD02979214?

To validate the compound’s structure, employ a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallographic analysis (X-ray diffraction). Cross-reference observed spectral peaks with published data, ensuring adherence to standardized protocols for sample preparation and instrument calibration. For novel compounds, include purity assessments (e.g., HPLC) and elemental analysis .

Q. What experimental design principles should guide the synthesis of this compound?

Adopt a factorial design approach to optimize reaction conditions (e.g., temperature, solvent, catalyst). Include control experiments to isolate variables and ensure reproducibility. Document procedures in line with IUPAC guidelines, emphasizing stoichiometric ratios, reaction kinetics, and safety protocols. Use failure analysis to refine synthetic pathways .

Q. How should researchers document and present spectral data for this compound?

Organize data in tables with clear annotations (e.g., chemical shifts, coupling constants, signal assignments). For peer review, ensure raw data is archived in supplementary materials, accompanied by metadata (e.g., instrument settings, calibration standards). Avoid redundancy between figures and text unless critical for interpretation .

Advanced Research Questions

Q. What statistical methods are suitable for analyzing contradictory biological activity data for this compound?

Apply hypothesis testing (e.g., ANOVA, t-tests) to evaluate variability across assays. Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility. If discrepancies persist, conduct meta-analyses of published datasets, accounting for confounding variables (e.g., cell line heterogeneity, assay sensitivity) .

Q. How can computational modeling resolve ambiguities in the reaction mechanisms of this compound?

Utilize density functional theory (DFT) or molecular dynamics simulations to predict transition states and intermediate stability. Validate models against experimental kinetic data (e.g., rate constants, activation energies). Address contradictions by comparing multiple software packages (e.g., Gaussian, ORCA) and refining force field parameters .

Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound?

Implement double-blind screening protocols and randomize sample processing order. Use cheminformatics tools (e.g., QSAR, PCA) to disentangle correlated variables. For high-throughput data, apply false discovery rate (FDR) corrections and report effect sizes with confidence intervals .

Methodological Frameworks

How to formulate a FINER-compliant research question for studying this compound’s environmental fate?

Ensure the question is F easible (e.g., accessible analytical methods), I nteresting (e.g., ecotoxicological relevance), N ovel (e.g., unexplored degradation pathways), E thical (e.g., minimized ecological risk), and R elevant (e.g., aligns with regulatory priorities). Example: “How do pH and microbial diversity influence the anaerobic biodegradation kinetics of this compound in soil?” .

Q. What systematic review protocols apply to conflicting toxicity profiles of this compound?

Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies), extract data into standardized templates, and assess study quality via tools like ROBINS-I. Synthesize findings using GRADE criteria to weigh evidence strength and identify knowledge gaps .

Data Management & Reproducibility

Q. How to archive and share raw datasets for this compound research?

Use FAIR principles: Store data in repositories (e.g., Zenodo, PubChem) with persistent identifiers (DOIs). Include README files detailing experimental conditions, software versions, and metadata schemas. For interdisciplinary studies, adopt domain-specific standards (e.g., ISA-TAB for omics data) .

Q. What practices enhance reproducibility in this compound crystallization trials?

Document temperature gradients, solvent evaporation rates, and nucleation triggers. Use automated platforms (e.g., Gryphon LCP) for high-throughput screening. Share crystallization kits via open-source platforms like the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.